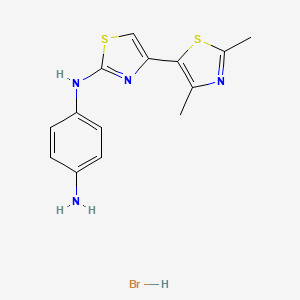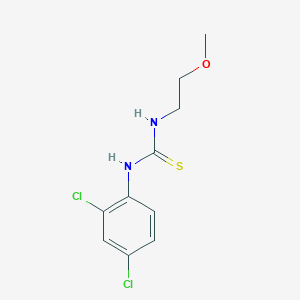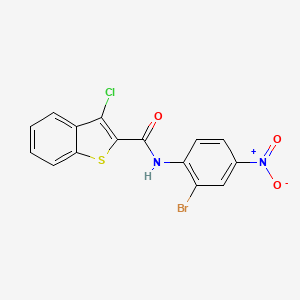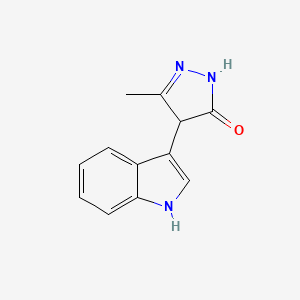
N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide, also known as MTT, is a yellow-colored compound that is widely used in scientific research. It is a tetrazolium compound that is used to assess cell viability and proliferation in a variety of cell types. MTT is an important tool in the field of cell biology and is used to study the effects of various compounds on cell growth and survival.
Wirkmechanismus
N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is reduced by mitochondrial dehydrogenases in living cells to form a blue-colored formazan product. The amount of formazan produced is proportional to the number of viable cells present in the sample. This reaction is used to assess the viability of cells and the effects of various compounds on cell growth and survival.
Biochemical and Physiological Effects:
N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is used solely as a research tool in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is its ease of use and reliability. It is a simple and inexpensive assay that can be performed quickly and easily. However, one limitation of N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is that it is not suitable for use with all cell types. Some cells may not reduce N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide to formazan, leading to inaccurate results. Additionally, N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide assays can be affected by certain compounds, such as antioxidants, that can interfere with the reduction of N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide.
Zukünftige Richtungen
There are several future directions for research involving N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide. One area of interest is the development of new tetrazolium compounds that can be used in cell viability assays. Another area of interest is the study of the effects of N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide on various cell types and the development of new applications for this compound. Additionally, there is ongoing research into the mechanisms of N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide reduction and the factors that can affect the accuracy of N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide assays.
Synthesemethoden
N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide with 1,4-benzenediamine. The reaction yields N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide, which is then purified and used in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is used in a variety of scientific research applications, including cell viability assays, cell proliferation assays, and cytotoxicity assays. It is a commonly used tool in the field of cancer research, where it is used to study the effects of chemotherapy drugs on cancer cells. N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is also used in the study of infectious diseases, where it is used to assess the effects of antimicrobial agents on bacterial and fungal cells.
Eigenschaften
IUPAC Name |
4-N-[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S2.BrH/c1-8-13(20-9(2)16-8)12-7-19-14(18-12)17-11-5-3-10(15)4-6-11;/h3-7H,15H2,1-2H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSHLPBCCZWAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=C(C=C3)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)

![1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone](/img/structure/B5029365.png)
![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5029380.png)

![4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5029393.png)
![6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5029399.png)
![1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5029403.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5029414.png)
![4-tert-butyl-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5029417.png)

![3-ethyl-10-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5029429.png)
